molecular formula C12H11ClF3N3OS B13507913 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

Cat. No.: B13507913
M. Wt: 337.75 g/mol
InChI Key: XJHNQMLTWSMBFA-UHFFFAOYSA-N
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Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group linked to an acetamide backbone, with a sulfanyl bridge connecting to a 4,5-dihydro-1H-imidazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole moiety may contribute to hydrogen bonding or metal coordination in biological systems.

Properties

Molecular Formula

C12H11ClF3N3OS

Molecular Weight

337.75 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C12H11ClF3N3OS/c13-8-2-1-7(12(14,15)16)5-9(8)19-10(20)6-21-11-17-3-4-18-11/h1-2,5H,3-4,6H2,(H,17,18)(H,19,20)

InChI Key

XJHNQMLTWSMBFA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the chloro-substituted trifluoromethylphenylacetamide intermediate.
  • Introduction of the sulfanyl linkage to the 4,5-dihydro-1H-imidazol-2-yl moiety.
  • Final purification and characterization.

This approach is based on nucleophilic substitution reactions where the chloroacetamide intermediate acts as an electrophile, and the imidazolylsulfanyl group acts as a nucleophile.

Stepwise Preparation

Synthesis of 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide Intermediate

This intermediate is prepared by the reaction of 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride under anhydrous conditions:

Parameter Details
Reactants 2-chloro-5-(trifluoromethyl)aniline, chloroacetyl chloride
Solvent Dry dichloromethane (CH2Cl2)
Base Triethylamine (Et3N)
Atmosphere Nitrogen
Temperature Room temperature
Reaction time 3 hours
Workup Sequential washing with 2 M HCl, saturated NaHCO3, brine
Purification Recrystallization from ethyl acetate/petroleum ether
Yield Approx. 70-75%

This method ensures selective acylation of the aniline nitrogen to form the chloroacetamide intermediate.

Coupling with 4,5-Dihydro-1H-imidazol-2-ylsulfanyl Moiety

The chloroacetamide intermediate undergoes nucleophilic substitution with a thiol-functionalized 4,5-dihydro-1H-imidazole derivative:

Parameter Details
Reactants 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide, 4,5-dihydro-1H-imidazol-2-ylthiol
Solvent N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base Sodium carbonate or other mild bases
Temperature Room temperature to 50°C
Reaction time 12–18 hours
Workup Extraction, concentration under reduced pressure
Purification Preparative high-performance liquid chromatography (HPLC) or recrystallization
Yield 70–80%

This step involves substitution of the chlorine atom on the acetamide with the sulfanyl group from the imidazole derivative, forming the target compound.

Alternative Synthetic Routes

Some literature reports the use of multi-step synthesis involving:

  • Initial synthesis of imidazole derivatives functionalized with sulfanyl groups.
  • Subsequent coupling with haloacetamide derivatives under basic conditions.
  • Use of solvents such as ethanol or DMF under reflux or room temperature conditions.

For example, related compounds have been synthesized by refluxing N-arylacetamides with potassium carbonate in ethanol for 2 hours, followed by recrystallization from dimethylformamide.

Reaction Conditions and Optimization

Step Parameter Optimal Conditions Notes
Acylation of aniline Temperature Room temperature Avoid elevated temperatures to prevent side reactions
Atmosphere Nitrogen Prevents oxidation and moisture interference
Base Triethylamine Scavenges HCl formed during reaction
Nucleophilic substitution Solvent DMF or DMSO Polar aprotic solvents favor substitution
Base Sodium carbonate Mild base to deprotonate thiol and facilitate substitution
Temperature 20–50°C Room temperature sufficient, mild heating accelerates reaction
Time 12–18 hours Ensures complete conversion
Purification Method Recrystallization or preparative HPLC Ensures high purity for biological or analytical use

Analytical and Structural Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the structure, showing characteristic signals for aromatic protons, imidazole ring, and methylene protons adjacent to sulfur and amide groups.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) confirms molecular ion peaks consistent with the expected molecular weight.
  • Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1670 cm^-1), N-H stretches, and C-F stretches from trifluoromethyl groups.
  • Elemental Analysis: Confirms carbon, hydrogen, nitrogen, sulfur, chlorine, and fluorine content consistent with the molecular formula.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield (%) Purification Method Key Notes
Acylation of 2-chloro-5-(trifluoromethyl)aniline Chloroacetyl chloride, Et3N, CH2Cl2, N2, RT, 3 h 70-75 Recrystallization (ethyl acetate/petroleum ether) Controlled atmosphere critical
Nucleophilic substitution with imidazolylthiol Imidazolylthiol, Na2CO3, DMF, RT-50°C, 12-18 h 70-80 Preparative HPLC or recrystallization Polar aprotic solvent preferred
Alternative coupling method N-arylacetamide, K2CO3, ethanol, reflux, 2 h Variable Recrystallization (DMF) Used for related analogues

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Findings and Implications

  • Trifluoromethyl vs. Trifluoromethoxy : The target’s trifluoromethyl group likely improves lipophilicity over trifluoromethoxy analogs, enhancing membrane permeability .
  • Imidazole vs. Benzothiazole : The dihydroimidazole’s flexibility may favor binding to dynamic biological targets compared to rigid benzothiazoles .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈ClF₃N₂O₂S₂
  • CAS Number : 1142200-52-9
  • Molecular Weight : 335.77 g/mol
  • Structure : The compound consists of a chloro-substituted phenyl ring and a thiazole moiety, which are known to contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase. In studies, it exhibited an IC50 value of 0.62 μM against human thymidylate synthase, indicating strong inhibitory potential compared to standard drugs like raltitrexed .
  • Antiproliferative Effects : Research indicates that this compound demonstrates broad-spectrum antiproliferative activity against various cancer cell lines. For instance, it showed significant inhibition percentages against T-47D breast cancer and SK-MEL-5 melanoma cell lines .
  • Cell Cycle Arrest : The compound has been found to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancerous cells. This is crucial for its potential use as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activity data for this compound across various studies:

Cell Line IC50 (μM) Activity Description
MCF-7 (Breast)0.7 ± 0.2Potent inhibition compared to 5-fluorouracil
SGC-7901 (Stomach)30.0 ± 1.2Moderate inhibition
HepG2 (Liver)18.3 ± 1.4Significant antiproliferative activity
T-47D (Breast)90.47%High % inhibition
SK-MEL-5 (Melanoma)84.32%Effective against melanoma cells

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited growth across multiple types, including leukemia and breast cancer cells, with the most sensitive being K-562 leukemia cells .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to target proteins associated with cancer progression, suggesting a robust mechanism of action at the molecular level .
  • Comparative Studies with Standard Drugs : In comparative studies with established anticancer agents like doxorubicin, this compound showed comparable or superior efficacy in inhibiting specific cancer cell lines .

Q & A

Q. What advanced applications are emerging for this compound?

  • Cutting-edge Research :
  • Fluorescent probes : Derivatives with pyridyl or triazole groups show potential as bioimaging agents .
  • Targeted drug delivery : Conjugation with nanoparticles for site-specific release in cancer models .

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